2-Bromo-1-fluoro-3,5-dimethylbenzene
Overview
Description
2-Bromo-1-fluoro-3,5-dimethylbenzene is an aromatic compound with the molecular formula C8H8BrF. It is characterized by a benzene ring substituted with bromine, fluorine, and two methyl groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoro-3,5-dimethylbenzene typically involves multi-step reactions. One common method includes the following steps :
Formation of the electrophilic bromine cation: This is achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Electrophilic aromatic substitution: The bromine cation reacts with 1-fluoro-3,5-dimethylbenzene to form the desired product.
Purification: The product is purified through techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity. Common reagents include bromine and catalysts like iron or aluminum bromide .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-fluoro-3,5-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution reactions: The bromine or fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Electrophilic substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of catalysts.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen (H2) in the presence of palladium on carbon (Pd/C).
Major Products
Substitution reactions: Products include various substituted benzene derivatives.
Oxidation: Products include quinones.
Reduction: Products include hydro derivatives.
Scientific Research Applications
2-Bromo-1-fluoro-3,5-dimethylbenzene has several applications in scientific research:
Organic synthesis: Used as an intermediate for the synthesis of more complex molecules.
Medicinal chemistry:
Material science: Used in the synthesis of polymers and other advanced materials.
Chemical biology: Utilized in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-3,5-dimethylbenzene involves electrophilic aromatic substitution. The electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1,5-difluoro-3-methylbenzene
- 1-Bromo-2-fluoro-3,5-dimethylbenzene
- 2-Bromo-3,5-difluorobenzoic acid
Uniqueness
2-Bromo-1-fluoro-3,5-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with two methyl groups, makes it a valuable intermediate in organic synthesis and various research applications .
Properties
IUPAC Name |
2-bromo-1-fluoro-3,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-6(2)8(9)7(10)4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSDMRPPSVNOPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378363 | |
Record name | 2-bromo-1-fluoro-3,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289038-20-6 | |
Record name | 2-bromo-1-fluoro-3,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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